molecular formula C8H7ClN2 B3218840 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190312-96-9

3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B3218840
CAS RN: 1190312-96-9
M. Wt: 166.61 g/mol
InChI Key: ZBRJPCJOJFABDY-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a pyrrolopyridine derivative that has been shown to exhibit potent biological activity against various targets, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, the compound has been shown to inhibit the activity of the kinase JAK2, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of the protease cathepsin K, which is involved in bone resorption.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine are dependent on its target and mode of action. For example, inhibition of JAK2 by the compound can lead to the suppression of cell growth and proliferation, while inhibition of cathepsin K can lead to the inhibition of bone resorption. The compound has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine in lab experiments is its potent biological activity against various targets, which makes it a promising candidate for drug discovery and development. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine. These include:
1. Exploration of the compound's potential as a treatment for cancer, inflammation, and neurological disorders.
2. Identification of new targets for the compound and elucidation of its mechanism of action.
3. Development of new synthetic methods for the compound and its analogs.
4. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties in animal models.
5. Optimization of the compound's structure and properties for improved efficacy and safety.
Conclusion:
In conclusion, 3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine is a promising compound with potential applications in drug discovery and development. Its potent biological activity against various targets makes it a promising candidate for further research, and there are several future directions for its development and optimization.

Scientific Research Applications

3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent biological activity against various targets, including kinases, proteases, and G protein-coupled receptors. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRJPCJOJFABDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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